molecular formula C16H30N2O6 B2985848 (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 102686-48-6

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B2985848
CAS No.: 102686-48-6
M. Wt: 346.424
InChI Key: YFYIYQVUQNRKIP-LLVKDONJSA-N
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Description

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as Boc-Lys(Boc)-OH, is a protected lysine derivative featuring two tert-butoxycarbonyl (Boc) groups at the 3R and 6 positions of a hexanoic acid backbone. Its IUPAC name is 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid (CAS: 2483-46-7) . This compound is widely used in peptide synthesis as a building block, particularly in cancer research for developing multifunctional peptide derivatives . The Boc groups serve as protective moieties for amine functionalities, enhancing stability during solid-phase synthesis.

Properties

IUPAC Name

(3R)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIYQVUQNRKIP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multi-step organic reactions. One common approach is the stepwise addition of amino groups to a hexanoic acid backbone, followed by esterification with (2-methylpropan-2-yl)hydroxyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols, amines, or other reduced derivatives.

  • Substitution: A wide range of substituted derivatives, depending on the reagents used.

Scientific Research Applications

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or modulation.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation or metabolic disorders.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares Boc-Lys(Boc)-OH with key analogs, highlighting substituents, stereochemistry, and applications:

Compound Name Structure Substituents Boc Positions Molecular Formula CAS Number Key Applications References
Boc-Lys(Boc)-OH (3R)-3,6-di-Boc-hexanoic acid Two Boc groups, no additional branches 3R, 6 C₁₈H₃₃N₃O₆ 2483-46-7 Peptide synthesis, cancer research
(2R,3R)-3-Boc-amino-2-hydroxy-5-methylhexanoic acid Hexanoic acid derivative Boc group, hydroxyl (-OH), methyl branch at C5 3R C₁₃H₂₅NO₅ N/A Chiral intermediates for antibiotics or bioactive molecules
(3S)-3-Boc-amino-5-methylhexanoic acid Hexanoic acid derivative Boc group, methyl branch at C5 3S C₁₂H₂₃NO₄ N/A Carba- and β-peptide synthesis
6-Boc-aminohexanoic acid Hexanoic acid derivative Single Boc group 6 C₁₁H₂₁NO₄ 637602-95% Enzyme inhibitors, antimicrobial agents
(2S)-6-(dimethylamino)-2-Boc-aminohexanoic acid Hexanoic acid derivative Boc group, dimethylamino branch at C6 2S C₁₃H₂₆N₂O₄ 65671-53-6 Specialty intermediates in drug discovery

Key Comparative Analysis

Boc Group Positioning and Steric Effects
  • Boc-Lys(Boc)-OH: Dual Boc groups at C3R and C6 create significant steric hindrance, which is advantageous for selective deprotection in peptide synthesis. This contrasts with 6-Boc-aminohexanoic acid, which lacks a second Boc group, reducing steric complexity .
  • (2R,3R)-3-Boc-amino-2-hydroxy-5-methylhexanoic acid: The hydroxyl group at C2 and methyl branch at C5 introduce polar and hydrophobic interactions, altering solubility and reactivity compared to Boc-Lys(Boc)-OH .
Stereochemical Influence
  • The (3R) configuration in Boc-Lys(Boc)-OH is critical for compatibility with L-amino acid-based peptides. In contrast, (3S)-3-Boc-amino-5-methylhexanoic acid () has an S-configuration, making it suitable for non-natural peptide backbones like β-peptides.

Biological Activity

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H30N2O6
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 15991-23-8
  • Density : 1.1 g/cm³
  • Boiling Point : 339.5 °C

Mechanisms of Biological Activity

The biological activity of (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Integrin Binding : This compound has been shown to enhance the binding of integrin-expressing cells to integrin receptors, which is crucial for cell adhesion and signaling pathways involved in cell migration and proliferation .
  • Amino Acid Derivative Functionality : As an amino acid derivative, it plays a role in protein synthesis and may influence metabolic pathways related to amino acid metabolism .
  • Potential Anticancer Properties : Preliminary studies suggest that compounds similar to (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid may exhibit anticancer properties by modulating immune responses or inhibiting tumor growth .

Biological Activity Data Table

Biological Activity Description Reference
Integrin BindingEnhances binding to integrin receptors
Protein SynthesisInvolved in amino acid metabolism
Anticancer PotentialMay inhibit tumor growth

Case Study 1: Integrin Interaction

A study investigated the effects of (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid on integrin-mediated cell adhesion. Results indicated a significant increase in the adhesion of cancer cells in vitro when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Metabolic Pathway Modulation

Research focusing on metabolic pathways revealed that this compound could modulate amino acid availability in cellular environments, which is critical for maintaining cellular functions and could be leveraged for therapeutic interventions in metabolic disorders.

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